Cheminformatic Profiling and Synthetic Utility of (2-Chloro-5-fluoropyridin-3-yl)methanamine
Cheminformatic Profiling and Synthetic Utility of (2-Chloro-5-fluoropyridin-3-yl)methanamine
Technical Whitepaper | Version 1.0
Executive Summary
(2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 870063-53-9) represents a "privileged scaffold" in modern medicinal chemistry. Its low molecular weight (<200 Da) and specific halogenation pattern make it an ideal fragment for Fragment-Based Drug Discovery (FBDD) and a critical intermediate for kinase inhibitors and P2X7 receptor antagonists.
This guide moves beyond the static physical property of molecular weight to explore its practical implications in stoichiometry, mass spectrometry validation, and synthetic pathway design.
Part 1: Physicochemical Profile & Stoichiometry
The Molecular Weight Context
While the nominal molecular weight is often cited as 160.58 g/mol , researchers must distinguish between the free base and the hydrochloride salt forms often supplied by vendors. Failure to account for this difference is a primary source of stoichiometric error in library synthesis.
| Property | Free Base | Hydrochloride Salt (Mono) | Hydrochloride Salt (Di) |
| Formula | C₆H₆ClFN₂ | C₆H₆ClFN₂ · HCl | C₆H₆ClFN₂ · 2HCl |
| Avg. Molecular Weight | 160.58 g/mol | 197.04 g/mol | 233.50 g/mol |
| Exact Mass (Monoisotopic) | 160.020 | 196.000 | 231.970 |
| LogP (Predicted) | 0.82 | -1.5 (ionized) | - |
| H-Bond Donors/Acceptors | 1 / 3 | 2 / 3 | - |
Isotopic Signature (Mass Spec Critical)
For analytical validation, the "molecular weight" is defined by the isotopic abundance of Chlorine (35Cl vs 37Cl).
-
M+H Peak (Base): 161.02 Da
-
M+H+2 Peak: 163.02 Da
-
Intensity Ratio: ~3:1 (Characteristic of monoc-chloro substitution).
Technical Insight: If your Mass Spec spectrum does not show this 3:1 split at 161/163 m/z, your product has likely undergone de-halogenation (loss of Cl) or hydrolysis during synthesis.
Part 2: Analytical Validation Workflow
Trustworthiness & Self-Validating Protocols
To confirm the identity and purity of (2-Chloro-5-fluoropyridin-3-yl)methanamine, a standard LC-MS protocol is insufficient without specific mobile phase considerations to prevent peak tailing of the primary amine.
Protocol: High-Resolution LC-MS Validation
-
Column Selection: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Why: The C18 stationary phase provides adequate retention for the pyridine ring despite the polar amine tail.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Causality: The acidic pH ensures the primary amine is fully protonated (
), preventing interaction with residual silanols on the column which causes peak tailing.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: ESI+ Mode. Scan range 100–300 m/z.
Analytical Logic Diagram
The following diagram illustrates the decision matrix for validating the molecular weight and structural integrity.
Figure 1: Self-validating analytical workflow for chloropyridine derivatives.
Part 3: Synthetic Pathways & Causality
Expertise & Experience
Synthesizing this molecule requires navigating the "Halogen Dance" risk—where the chlorine atom can migrate or be removed under harsh reduction conditions.
Recommended Route: Nitrile Reduction
The most robust route starts from 2-chloro-5-fluoronicotinonitrile .
-
Precursor: 2-Chloro-5-fluoronicotinonitrile (CAS 791644-48-9).[1]
-
Reagent: Borane-THF complex (
) or with .-
Avoid: Palladium on Carbon (
) with . -
Causality: Catalytic hydrogenation (Pd/C) will rapidly cleave the C-Cl bond, yielding the non-chlorinated 5-fluoropyridin-3-yl derivative (MW 126), a common impurity that is difficult to separate.
-
-
Quench: Methanol/HCl.
-
Result: This yields the Hydrochloride salt (MW 197.04).
-
Alternative Route: Reductive Amination
If the nitrile is unavailable, the aldehyde (2-chloro-5-fluoropyridine-3-carbaldehyde ) can be used.
-
Condensation with Hydroxylamine (
) to form the oxime. -
Selective reduction using Zinc/Acetic Acid.
Synthesis Logic Diagram
Figure 2: Synthetic pathways highlighting the critical risk of catalytic hydrogenation.
Part 4: Application in Drug Discovery
The molecular weight of 160.58 places this molecule in the "Fragment" category (Rule of 3 compliant: MW < 300).
-
P2X7 Antagonists: The 2-chloro position is often used for nucleophilic aromatic substitution (
) to attach complex amines, while the 5-fluoro group blocks metabolic oxidation at the susceptible pyridine position. -
Kinase Inhibitors: The primary amine serves as a hinge binder or a solvent-exposed solubilizing group.
Safety Note: As a primary amine halopyridine, this compound is a potential skin sensitizer and lachrymator. Handle in a fume hood.
References
-
PubChem. (2025).[2][3][4][5] Compound Summary: (2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS 870063-53-9).[6] National Library of Medicine. Link
-
BLD Pharm. (2025). Product Specifications: (2-Chloro-5-fluoropyridin-3-yl)methanamine.[6]Link
-
Xiangyang, C., et al. (2010).[7] Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a Potent P2X7 Receptor Antagonist.[7] Bioorganic & Medicinal Chemistry Letters.[7] Link
-
ChemicalBook. (2024). Synthesis of 2-chloro-5-fluoronicotinonitrile.[1]Link
Sources
- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 870063-53-9|(2-Chloro-5-fluoropyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 7. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
